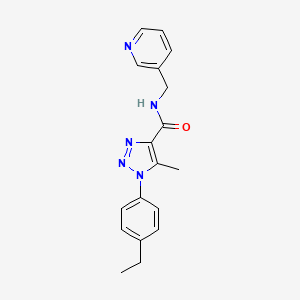

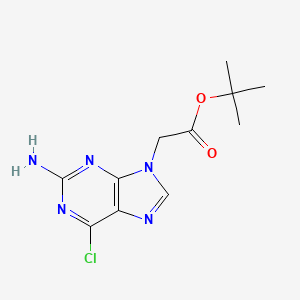

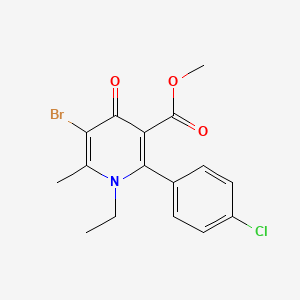

1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest often involves complex organic reactions, starting from basic components like 3-nitrophthalic anhydride, α-haloketones, and primary amines. For instance, the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as potential anticancer and fluorescence agents showcases a methodology that could be analogous to synthesizing our target compound. These processes highlight the synthetic strategies and chemical transformations essential in obtaining such complex molecules with potential biological activity (Funk et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class has been studied through various techniques, including X-ray crystallography. These analyses provide insights into the compound's conformation, molecular interactions, and potential binding mechanisms with biological targets. While specific studies on the molecular structure of "1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" are not highlighted, analogous compounds have been characterized to understand their structural basis of action (Hao et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be elucidated through their synthesis and subsequent reactions, such as bromination, which reveals the compound's functional group reactivity and stability. Studies on similar quinoline derivatives demonstrate their reactivity towards halogenation and other chemical modifications, which could significantly impact their biological activity and physical properties (Ukrainets et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and fluorescence, of these compounds are crucial for their practical applications. While specific data on "1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" are not available, analogous compounds have been explored for their fluorescent properties, offering insights into how structural modifications influence these characteristics (Funk et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are essential for understanding the compound's utility in various applications. Studies on related compounds provide a foundation for predicting how "1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" might behave in chemical reactions and its suitability for further development (Ukrainets et al., 2011).

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

- The behavior of 1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide under various conditions has been a subject of research. For instance, Ukrainets et al. (2011) studied the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides. They discovered that the 1-N-allyl derivative characteristically undergoes halocyclization, forming oxazolo[3,2-a]-quinoline, a distinct reaction pattern compared to other derivatives (Ukrainets et al., 2011).

Biological Activities

- In the realm of pharmacology, several studies have focused on derivatives of 1,4-dihydroquinoline-3-carboxamide for their potential biological activities. For instance, Sultana et al. (2013) identified the anti-inflammatory potential of certain derivatives. They found that specific analogs exhibited potent effects on oxidative burst activity in blood phagocytes and inhibited T-cell proliferation, indicating significant immunomodulatory properties (Sultana et al., 2013).

Synthetic Methods and Applications

- The synthesis and application of related compounds have been extensively studied. Ukrainets et al. (2013) developed methods for preparing 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, demonstrating their potential in various chemical processes (Ukrainets et al., 2013).

Protective Group Applications

- The use of the allyl group as a protective component in chemical syntheses has been explored. Kunz et al. (1988) described the use of the allyl-ester moiety as a protective principle for carboxy groups in N-acetylneuraminic acid, showcasing the versatility of allyl-related compounds in synthetic chemistry (Kunz et al., 1988).

Antimicrobial Research

- Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones, which are closely related to the compound . These compounds were screened for their antibacterial and antifungal activities, highlighting the potential of such derivatives in antimicrobial research (Patel et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with specific enzymes, such as cdk4 and cdk6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This is achieved by inhibiting the activity of the target enzymes, thereby halting the cell cycle progression .

Biochemical Pathways

The compound’s interaction with its targets can affect the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, the compound may prevent the phosphorylation of the retinoblastoma protein, a key event in the G1 to S phase transition. This can lead to cell cycle arrest and potentially induce apoptosis .

Pharmacokinetics

The compound’s molecular weight (2362852832) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation. This could potentially lead to the death of rapidly dividing cells, such as cancer cells . .

Propiedades

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-9-8-13(21)11-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAHBVPXACBLNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-N-(3-fluorophenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2483340.png)

![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)

![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)

![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)